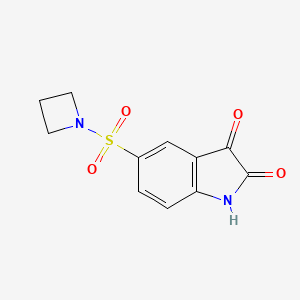

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-

Description

1H-Indole-2,3-dione (isatin) is a heterocyclic compound with a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties . The derivative 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione introduces a sulfonyl-linked azetidine group at position 5 of the isatin core.

Properties

CAS No. |

220510-08-7 |

|---|---|

Molecular Formula |

C11H10N2O4S |

Molecular Weight |

266.28 g/mol |

IUPAC Name |

5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C11H10N2O4S/c14-10-8-6-7(2-3-9(8)12-11(10)15)18(16,17)13-4-1-5-13/h2-3,6H,1,4-5H2,(H,12,14,15) |

InChI Key |

VEHTUFDNCGHBFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Preparation Methods

Core Isatin Skeleton Formation

The 1H-indole-2,3-dione (isatin) backbone is typically synthesized via:

- Sandmeyer Methodology : Cyclization of substituted anilines using chloral hydrate and hydroxylamine hydrochloride, followed by sulfuric acid-mediated cyclization. For 5-substituted derivatives, 4-substituted anilines are preferred starting materials.

- NBS-DMSO Oxidation : Direct oxidation of indole derivatives using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60–80°C.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 70°C, 1 hr | 67–80% | |

| Oxidation | NBS/DMSO, 80°C, 16 hr | 76–85% |

Sulfonation at C-5 Position

Introducing the sulfonyl group at position 5 requires electrophilic substitution:

- Chlorosulfonation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with ice.

- Direct Sulfonation : Reaction with sulfur trioxide (SO₃) in fuming sulfuric acid under controlled temperatures (20–30°C).

- Regioselectivity is ensured by the electron-withdrawing nature of the 2,3-dione groups, directing sulfonation to the C-5 position.

- Intermediate isolation (e.g., 5-chlorosulfonylisatin) is critical for subsequent nucleophilic displacement.

Azetidine Coupling

The final step involves substituting the sulfonyl chloride intermediate with azetidine:

- Nucleophilic Displacement : React 5-chlorosulfonylisatin with azetidine in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours.

- Base Activation : Use triethylamine (Et₃N) to scavenge HCl, improving reaction efficiency.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 66°C |

| Time | 18 hr |

| Molar Ratio (Azetidine:Intermediate) | 1.2:1 |

Purification and Characterization

- Chromatography : Silica gel column chromatography with dichloromethane/methanol (95:5) eluent.

- Spectroscopic Validation :

Challenges and Alternatives

- Low Commercial Availability : Starting materials like 5-chlorosulfonylisatin may require custom synthesis.

- Alternative Routes : Microwave-assisted coupling or use of azetidine hydrochloride with NaH as a base could enhance reaction rates.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to DNA, particularly circulating tumor DNA, through groove binding . This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s structure allows it to inhibit enzymes like monoamine oxidase, contributing to its central nervous system activities .

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione with structurally related compounds:

Key Observations :

- Electronic Properties : Sulfonyl groups are electron-withdrawing, which may polarize the isatin core and influence redox behavior or hydrogen-bonding interactions .

Theoretical and Experimental Insights

Electronic Structure Analysis

Theoretical studies on isatin-metal complexes reveal that sulfonyl groups reduce aromaticity (HOMA index: 0.85 for free isatin vs. 0.72–0.78 for complexes), altering reactivity and binding affinity . Azetidine’s smaller ring strain may further modulate these effects compared to bulkier amines.

Biological Activity

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-, also known as a derivative of indole, exhibits a range of biological activities due to its unique chemical structure. This compound is particularly noted for its azetidinylsulfonyl group, which enhances its interaction with biological targets. This article explores the biological activity of this compound through various studies and research findings.

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 220510-08-7 |

| Molecular Formula | C11H10N2O4S |

| Molecular Weight | 266.28 g/mol |

| IUPAC Name | 5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione |

| SMILES Notation | C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

The biological activity of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- is primarily attributed to its ability to bind to various molecular targets. Notably, it has shown potential in binding to circulating tumor DNA, indicating its relevance in cancer research. The compound's mechanism includes:

- DNA Binding : Engages with DNA through groove binding.

- Enzyme Inhibition : Exhibits inhibition of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by interacting with tumor DNA and inhibiting cell proliferation. In vitro studies have demonstrated that derivatives of indole can lead to apoptosis in cancer cells.

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological activities. Specifically, this compound has been studied for:

- Anticonvulsant Activity : It has shown effectiveness in various animal models for epilepsy.

- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties.

Antimicrobial Activity

The compound exhibits antimicrobial activity against certain bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have been conducted to evaluate the biological activity of 1H-Indole-2,3-dione derivatives:

-

Cancer Research :

- A study demonstrated that derivatives of indole showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent activity .

- Neuropharmacology :

- Antimicrobial Studies :

Q & A

Q. How can the synthesis of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione derivatives be optimized for regioselectivity?

Methodological Answer: Synthetic routes for indole-2,3-dione derivatives often involve condensation reactions or sulfonylation at specific positions. To optimize regioselectivity:

- Use directed ortho-metalation or protecting group strategies to control sulfonylation at the 5-position .

- Employ NMR spectroscopy (e.g., H, C, and F NMR) to confirm regiochemistry and purity. For example, distinct chemical shifts for C2/C3 carbonyl groups (δ ~160-185 ppm in C NMR) and azetidinyl protons (δ ~3.5-4.5 ppm in H NMR) can validate structural integrity .

- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products .

Q. What characterization techniques are critical for confirming the structure of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve molecular conformation and confirm stereochemistry. Software like SHELXL or OLEX2 is essential for refining crystallographic data and addressing challenges like disorder or twinning .

- Mass spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, the parent ion [M+H] should align with the calculated mass of CHNOS .

- Thermogravimetric analysis (TGA): Assess thermal stability (e.g., decomposition above 200°C) to guide storage conditions .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for indole-2,3-dione derivatives?

Methodological Answer:

- Combustion calorimetry: Measure ΔH° (enthalpy of formation) using standardized protocols. For instance, ΔH°solid values for 1H-indole-2,3-dione derivatives range from -260 to -268 kJ/mol, with discrepancies resolved via reanalysis (e.g., Cox and Pilcher’s corrections) .

- Differential scanning calorimetry (DSC): Determine phase transitions (e.g., melting points) and correlate with molecular packing observed in SC-XRD .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione derivatives?

Methodological Answer:

- Descriptor selection: Use electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and thermodynamic parameters (e.g., logP) as predictors. Studies on isatin derivatives show strong correlations between electron-withdrawing groups (e.g., sulfonyl) and caspase-3 inhibition .

- Validation: Apply leave-one-out cross-validation and external test sets to avoid overfitting. Tools like XLSTAT or Python’s scikit-learn can automate statistical analysis .

- Case study: A QSAR model for anti-tubercular indole-2,3-diones achieved R > 0.85 by incorporating topological polar surface area (TPSA) and hydrogen-bond acceptor counts .

Q. What experimental designs are optimal for evaluating caspase-3 inhibition by sulfonylated indole-2,3-diones?

Methodological Answer:

- In vitro assays: Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase-3 activity in cell lysates. Include controls like Z-VAD-FMK (pan-caspase inhibitor) to confirm specificity .

- Dose-response studies: Determine IC values (typically <1 µM for potent inhibitors) and assess cytotoxicity via MTT assays .

- Structural insights: Perform molecular docking (e.g., AutoDock Vina) to map interactions between the sulfonyl group and caspase-3’s active site (e.g., Arg and His) .

Q. How are crystallographic data contradictions resolved for indole-2,3-dione derivatives with isomerism?

Methodological Answer:

- Isomer differentiation: Use NMR NOE experiments to distinguish E/Z isomers. For example, NOE correlations between the azetidinyl protons and indole C7-H confirm the Z-configuration .

- Refinement strategies: In SHELXL, apply TWIN/BASF commands to model twinning or disorder. For mixed isomers, refine occupancy factors iteratively .

- Cross-validation: Compare R values (<0.05 for high-quality data) and residual density maps to validate models .

Q. What methodologies enhance the design of metal complexes with 5-(1-azetidinylsulfonyl)-1H-indole-2,3-dione ligands?

Methodological Answer:

- Ligand design: Introduce chelating groups (e.g., thiosemicarbazone) at the 3-position to stabilize metal ions (e.g., Cu, Zn). Studies show enhanced antibacterial activity in Mn(II)/Co(II) complexes .

- Spectroscopic characterization: Use EPR spectroscopy for paramagnetic metals (e.g., Cu) and UV-vis titration to determine stability constants (logβ ~8-10) .

Q. How are in vivo models used to study the pharmacokinetics of sulfonylated indole-2,3-diones?

Methodological Answer:

- Biodistribution studies: Radiolabel compounds with F or C (e.g., [F]WC-II-89) and track uptake in organs via PET imaging . In rat models, liver and spleen accumulation correlates with apoptosis induction .

- Metabolic profiling: Use LC-MS/MS to identify metabolites (e.g., glucuronidated or sulfated derivatives) in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.